N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of heterocyclic compounds, specifically pyrazolo-pyrimidines, which are known for their diverse biological activities. The molecular formula of this compound is C25H23N7O, with a molecular weight of approximately 437.507 g/mol. Its structural complexity arises from the presence of multiple functional groups and ring systems, making it a subject of interest for various scientific applications.
The synthesis of N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide typically involves several steps that introduce different parts of the molecule.
The molecular structure of N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide can be represented using various structural formulas:
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CC5=CC=CC=C5)
IMFIYUPVVHYZJE-UHFFFAOYSA-N
These representations indicate a complex arrangement of rings and functional groups that contribute to its chemical properties and potential biological activity.
The compound is expected to undergo various chemical reactions due to its functional groups:
These reactions provide pathways for modifying the compound to enhance its biological activity or alter its properties for specific applications .
Potential mechanisms include:
Further research is needed to clarify these interactions and their implications for therapeutic applications .
The physical and chemical properties of N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide include:
These properties suggest that the compound may exhibit moderate solubility in organic solvents while being less soluble in water due to its hydrophobic aromatic rings.
N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide has potential applications in several scientific fields:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1706135-57-0